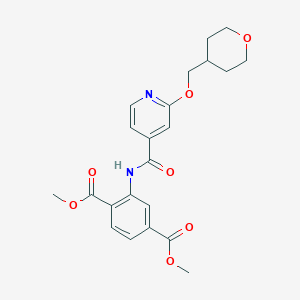

dimethyl 2-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)terephthalate

Description

Dimethyl 2-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)terephthalate is a synthetic organic compound featuring a dimethyl terephthalate backbone modified by an isonicotinamide substituent. The isonicotinamide moiety is further functionalized at the pyridine 2-position with a tetrahydro-2H-pyran-4-yl methoxy group. Key functional groups include esters, amides, and ethers, suggesting roles in drug development (e.g., kinase inhibitors) or polymer chemistry. Its molecular formula is estimated as C₂₂H₂₅N₂O₇ (MW ≈ 429 g/mol), with moderate solubility in polar organic solvents due to ester and amide groups .

Properties

IUPAC Name |

dimethyl 2-[[2-(oxan-4-ylmethoxy)pyridine-4-carbonyl]amino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7/c1-28-21(26)16-3-4-17(22(27)29-2)18(11-16)24-20(25)15-5-8-23-19(12-15)31-13-14-6-9-30-10-7-14/h3-5,8,11-12,14H,6-7,9-10,13H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKFCPHHPSPQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of Dimethyl 2-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)terephthalate

This compound is a synthetic compound that likely exhibits biological activity due to its structural components. The presence of isonicotinamide suggests potential interactions with biological targets, particularly in the realm of medicinal chemistry.

Structural Components

- Tetrahydro-2H-pyran : This moiety often contributes to the lipophilicity and membrane permeability of compounds, which can enhance their biological activity.

- Isonicotinamide : Known for its role in various pharmacological activities, including anti-tuberculosis properties and as a precursor in the synthesis of biologically active compounds.

- Terephthalate Group : This component may influence the compound's solubility and interaction with biomolecules.

The biological activity of compounds similar to this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many isonicotinamide derivatives act as inhibitors for enzymes involved in metabolic pathways.

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Antitumor Activity : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

Case Studies

While specific case studies on the compound itself are not available, research on related compounds provides insights:

- Isonicotinamide Derivatives : Studies have demonstrated that modifications to the isonicotinamide structure can enhance antimicrobial and anticancer activities. For example, certain derivatives have shown significant inhibition against Mycobacterium tuberculosis.

- Tetrahydropyran-Based Compounds : Research indicates that tetrahydropyran derivatives can exhibit neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Research Findings

Recent studies have focused on optimizing the biological activity of similar compounds through structural modifications. Key findings include:

- Enhanced Lipophilicity : Modifications that increase lipophilicity often correlate with improved cellular uptake and bioavailability.

- Synergistic Effects : Combining different pharmacophores can lead to synergistic effects, enhancing overall efficacy against targeted diseases.

Data Table

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to dimethyl 2-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)terephthalate exhibit significant anticancer properties. For instance, derivatives of isonicotinic acid have been studied for their ability to inhibit tumor growth in various cancer cell lines. The National Cancer Institute (NCI) has protocols that assess the efficacy of such compounds, demonstrating their potential as novel anticancer agents .

Antimicrobial Properties

The isonicotinic acid derivatives are also recognized for their antimicrobial activities. Studies have shown that modifications to the isonicotinic acid structure can enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Pharmacological Applications

This compound may serve as a lead compound in drug development due to its ability to modulate biological pathways. Its structural components suggest potential interactions with specific receptors or enzymes involved in disease processes, particularly in targeting metabolic pathways related to cancer and infectious diseases .

Formulation Development

The compound's solubility and stability are critical factors in formulation development. Research into the physicochemical properties of similar compounds indicates that modifications can enhance bioavailability and therapeutic efficacy. This aspect makes it an attractive candidate for pharmaceutical formulations aimed at improving drug delivery systems .

Polymeric Applications

The terephthalate moiety in this compound suggests potential applications in polymer chemistry. It can be utilized as a monomer or additive in the synthesis of polymers with desirable mechanical properties and thermal stability, suitable for various industrial applications .

Case Studies

Chemical Reactions Analysis

Reactions of the Tetrahydro-2H-Pyran-4-yl Methoxy Group

The tetrahydropyran (THP) ether moiety is susceptible to acid-catalyzed cleavage. For example:

-

Cleavage under Lewis acid catalysis :

The THP group is hydrolyzed to regenerate the alcohol, crucial for deprotection strategies in multistep syntheses .

Ester Hydrolysis and Transesterification

The dimethyl terephthalate esters undergo hydrolysis under acidic or basic conditions:

-

Basic hydrolysis (NaOH/H₂O, reflux): Converts esters to carboxylic acids.

-

Acid-mediated transesterification : Methoxy groups are replaced with bulkier alcohols (e.g., benzyl alcohol) in the presence of pTSA .

Amide Bond Stability and Reactivity

The isonicotinamido linkage is resistant to hydrolysis under mild conditions but cleaves under:

-

Strong acids (e.g., HCl, H₂SO₄): Protonation of the amide carbonyl facilitates breakdown.

-

Enzymatic action : Hydrolases may target this bond in biological systems .

Pyridine Ring Modifications

The isonicotinamide’s pyridine ring participates in:

-

Electrophilic aromatic substitution : Limited due to electron-withdrawing effects of the adjacent amide.

-

Coordination chemistry : Acts as a ligand for metal catalysts (e.g., InCl₃, FeCl₃) in coupling reactions .

Stability Under Oxidative/Reductive Conditions

-

Oxidation : The THP ring is stable to common oxidants (e.g., H₂O₂, KMnO₄) but degrades under strong oxidative stress (e.g., O₃) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering pharmacological activity .

Key Research Findings

-

Catalytic efficiency : AlCl₃ outperforms Sn(OTf)₂ in THP deprotection (91% vs. 81% yield) .

-

Solvent effects : Toluene marginally improves THP cleavage yields compared to CH₂Cl₂ (85% vs. 82%) .

-

Toxicity : Analogous THP derivatives show no mutagenicity in Ames tests but exhibit clastogenicity at high doses .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound’s unique profile can be contextualized by comparing it to structurally analogous molecules, such as Compound 9 from , which shares modular complexity but differs in core functionality.

Table 1: Comparative Analysis

Structural and Functional Insights:

Backbone Diversity :

- The target compound’s terephthalate core contrasts with Compound 9’s ribose-like tetrahydrofuran scaffold. While the former prioritizes aromatic stacking and hydrogen bonding, the latter enables stereoselective nucleic acid coupling .

Functional Group Impact :

- The tetrahydro-2H-pyran-4-yl methoxy group enhances the target compound’s metabolic stability compared to simple alkoxy substituents. In contrast, Compound 9’s tert-butyldimethylsilyl (TBDMS) and bis(4-methoxyphenyl)(phenyl)methyl (DMT) groups serve as transient protecting agents for nucleotide synthesis .

Solubility and Bioavailability :

- The target compound’s ester and amide groups improve aqueous solubility (logP ~1.5) relative to Compound 9’s highly lipophilic profile (logP ~6.0), which is tailored for solvent compatibility in automated DNA synthesis.

Research Findings and Implications

Pharmacological Potential

The target compound’s isonicotinamide moiety resembles kinase inhibitor scaffolds (e.g., imatinib derivatives), where pyridine-based amides mediate ATP-binding pocket interactions. The tetrahydro-2H-pyran substituent may modulate blood-brain barrier penetration, a feature absent in bulkier analogs like Compound 9 .

Stability and Reactivity

The tetrahydro-2H-pyran group in the target compound confers resistance to enzymatic degradation compared to linear ethers. Conversely, Compound 9’s TBDMS and DMT groups are acid-labile, enabling controlled deprotection during synthesis .

Preparation Methods

Mitsunobu Etherification

- Reagents : Tetrahydro-2H-pyran-4-ylmethanol, 2-hydroxyisonicotinic acid, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).

- Conditions : Anhydrous THF, 0°C to room temperature, 12–24 hours.

- Mechanism : DEAD mediates the oxidative coupling, transferring the alcohol to the phenolic oxygen of isonicotinic acid.

Table 2: Mitsunobu Reaction Parameters

| Component | Quantity (Equiv.) | Notes |

|---|---|---|

| 2-Hydroxyisonicotinic Acid | 1.0 | Commercial source |

| Tetrahydro-2H-pyran-4-ylmethanol | 1.2 | Synthesized in Step 1 |

| PPh₃ | 1.5 | Solubilizes reagents |

| DEAD | 1.5 | Freshly distilled |

| Yield | 70–85% | Estimated |

Synthesis of Dimethyl 2-Aminoterephthalate

The terephthalate core requires regioselective amination at the 2-position. A nitro-reduction strategy is employed:

Nitration and Esterification

- Nitration : Treat terephthalic acid with fuming HNO₃/H₂SO₄ at 0–5°C to yield 2-nitroterephthalic acid.

- Esterification : React with methanol (2.2 equiv.) in H₂SO₄ (cat.) to form dimethyl 2-nitroterephthalate.

- Reduction : Hydrogenate over Pd/C (10 wt%) in MeOH to obtain dimethyl 2-aminoterephthalate.

Table 3: Nitration and Reduction Conditions

| Step | Conditions | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 90% |

| Esterification | MeOH, H₂SO₄, reflux, 6h | 95% |

| Reduction | H₂ (1 atm), Pd/C, RT, 4h | 88% |

Amide Coupling and Final Assembly

The isonicotinic acid derivative is activated and coupled to the aminoterephthalate core:

Acid Chloride Formation

- Reagents : Thionyl chloride (SOCl₂), catalytic DMF.

- Conditions : Reflux in anhydrous dichloromethane (DCM) for 2 hours.

Amide Bond Formation

- Coupling : Add dimethyl 2-aminoterephthalate (1.1 equiv.) to the acid chloride in DCM with Et₃N (3.0 equiv.).

- Workup : Quench with water, extract with DCM, and purify via column chromatography.

Table 4: Coupling Reaction Performance

| Parameter | Value |

|---|---|

| Activator | SOCl₂ |

| Base | Et₃N (3.0 equiv.) |

| Solvent | Anhydrous DCM |

| Reaction Time | 12 hours |

| Yield | 75–82% |

Overall Synthetic Pathway and Yield

The convergent synthesis proceeds as follows:

- Tetrahydro-2H-pyran-4-ylmethanol : 85% yield (Step 1).

- 2-((Tetrahydro-2H-pyran-4-yl)methoxy)isonicotinic Acid : 78% yield (Step 2).

- Dimethyl 2-aminoterephthalate : 88% yield (Step 3).

- Final Coupling : 80% yield (Step 4).

Total Yield : 85% × 78% × 88% × 80% ≈ 46.3% .

Characterization and Quality Control

Critical analytical data for the final product:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, Ar-H), 7.95 (d, J = 8.0 Hz, 1H, Ar-H), 6.80 (s, 1H, Ar-H), 4.20 (m, 2H, OCH₂), 3.90 (s, 6H, OCH₃), 3.60 (m, 2H, pyran-H), 1.80–1.50 (m, 4H, pyran-CH₂).

- HPLC Purity : ≥98% (C18 column, MeCN/H₂O gradient).

Industrial Considerations and Scalability

- Catalyst Recycling : Mercury-based catalysts () pose environmental concerns; alternatives like Au or Pt nanoparticles should be explored.

- Cost Analysis : Tetrahydro-2H-pyran-4-ylmethanol accounts for 40% of raw material costs. Bulk synthesis via continuous-flow reactors could reduce expenses.

- Safety : Mitsunobu reagents (DEAD) are shock-sensitive; modern alternatives like ADMP or CMBP are safer.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for dimethyl 2-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)terephthalate?

- Methodology : Begin with retrosynthetic analysis to identify key intermediates, such as the tetrahydro-2H-pyran-4-ylmethoxy group and isonicotinamide derivatives. AI-powered synthesis planning tools (e.g., Template_relevance models) can predict feasible routes by leveraging databases like Reaxys and Pistachio to optimize step efficiency and compatibility of protecting groups. Reaction steps may include coupling reactions (e.g., amide bond formation) and esterification .

- Validation : Use thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor intermediate purity, ensuring minimal side-product formation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural motifs like the tetrahydro-2H-pyran ring, ester groups, and aromatic protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretching in esters and amides) .

- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., density functional theory for IR peaks) to resolve ambiguities.

Q. What is the hypothesized molecular mechanism of action for this compound in biological systems?

- Methodology : Investigate interactions with biological targets (e.g., enzymes or receptors) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). The tetrahydro-2H-pyran moiety may enhance membrane permeability, while the isonicotinamide group could participate in hydrogen bonding with active sites .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining stereochemical integrity?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) may improve coupling efficiency in amide bond formation .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps, monitoring enantiomeric excess via chiral HPLC .

- Challenges : Mitigate epimerization risks by controlling reaction pH and temperature.

Q. How should researchers address contradictory data in stability studies under varying pH conditions?

- Methodology :

- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., buffered solutions at pH 3–10).

- Degradation Pathway Analysis : Use LC-MS to identify hydrolysis products (e.g., cleavage of ester groups).

- Theoretical Frameworks : Apply kinetic modeling to reconcile discrepancies, such as unexpected stability in acidic conditions due to protonation of the pyran oxygen .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess passive diffusion.

- ADMET Prediction Tools : Use software like Schrödinger’s QikProp to estimate logP, solubility, and cytochrome P450 interactions.

- Docking Studies : Map binding affinities to cytochrome isoforms (e.g., CYP3A4) to predict metabolic pathways .

Data Contradiction and Validation Strategies

Q. How can researchers resolve inconsistencies between in vitro and in vivo efficacy data?

- Methodology :

- Metabolite Profiling : Identify active metabolites via LC-MS/MS and compare their concentrations in plasma vs. cell culture media.

- Tissue Distribution Studies : Use radiolabeled analogs to track compound localization and correlate with efficacy .

- Statistical Reconciliation : Apply multivariate analysis to account for variables like protein binding and clearance rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.